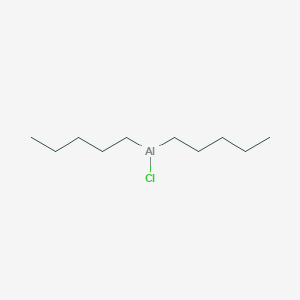
Eveninomicin B sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eveninomicin B sodium salt is a derivative of the antibiotic everninomicin, which is produced by the bacterium Micromonospora carbonaceae. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eveninomicin B sodium salt can be synthesized through a series of chemical reactions involving the modification of the parent compound, everninomicin. One common method involves the electrochemical reduction of everninomicin derivatives in an aprotic anhydrous solvent . The reaction conditions typically require the absence of carbon dioxide to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Micromonospora carbonaceae, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of the desired compound, and advanced purification techniques are employed to ensure high purity and potency .
Análisis De Reacciones Químicas
Types of Reactions
Eveninomicin B sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of eveninomicin B, each with distinct biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Eveninomicin B sodium salt has been extensively studied for its applications in various fields:
Mecanismo De Acción
Eveninomicin B sodium salt exerts its antibacterial effects by binding exclusively to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the assembly of functional ribosomes, leading to the cessation of bacterial growth and replication . The compound’s unique mode of action makes it effective against bacteria that have developed resistance to other antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Everninomicin C: Another derivative of everninomicin with similar antibacterial properties.
Everninomicin D: Known for its potent activity against Gram-positive bacteria.
Avilamycin: A structurally similar antibiotic that also targets the 50S ribosomal subunit.
Uniqueness
Eveninomicin B sodium salt stands out due to its high potency and broad-spectrum activity against multidrug-resistant bacteria. Its unique binding mechanism to the 50S ribosomal subunit differentiates it from other antibiotics, making it a valuable candidate for further development and clinical use .
Propiedades
Número CAS |
53296-30-3 |
|---|---|
Fórmula molecular |
C66H99Cl2NO36 |
Peso molecular |
1553.4 g/mol |
Nombre IUPAC |
[6-[4',7-dihydroxy-6-[3-hydroxy-2-[4-hydroxy-6-[7'-hydroxy-7-methoxy-7'-(1-methoxyethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-5-methoxy-6-methyloxan-4-yl]oxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C66H99Cl2NO36/c1-24-37(48(82-13)39(68)40(71)38(24)67)57(75)97-44-25(2)90-35(17-32(44)94-36-19-62(8,69(77)78)53(85-16)28(5)91-36)96-43-27(4)101-65(18-31(43)70)104-54-29(6)93-61(52(74)63(54,9)105-65)99-49-42(73)58(92-26(3)45(49)81-12)98-46-33(20-79-10)95-60(50(83-14)41(46)72)100-59-51(84-15)47-34(21-86-59)102-66(103-47)56-55(87-23-88-56)64(76,22-89-66)30(7)80-11/h25-36,41-47,49-56,58-61,70-74,76H,17-23H2,1-16H3 |
Clave InChI |
ZFRCWSCZDCAGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
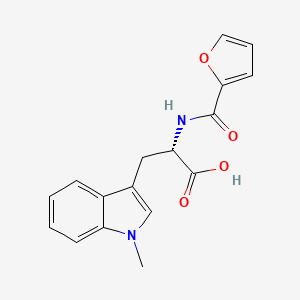
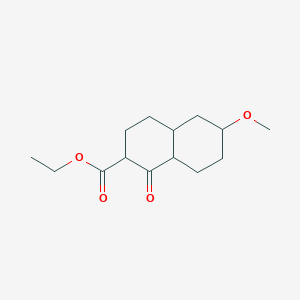
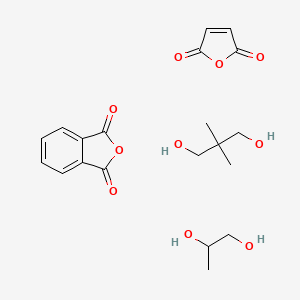
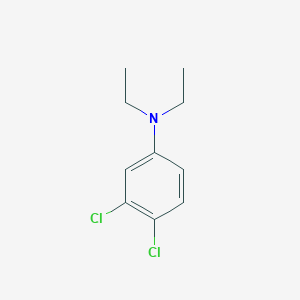
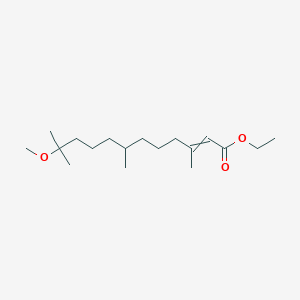
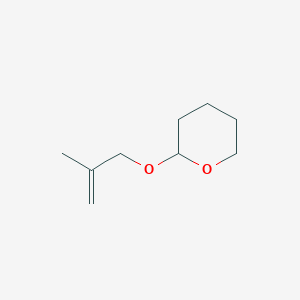
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
